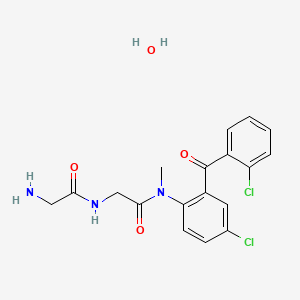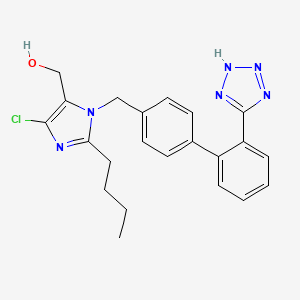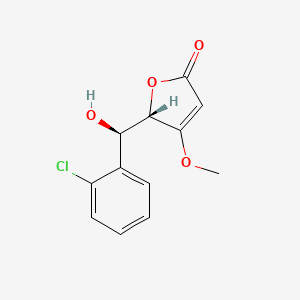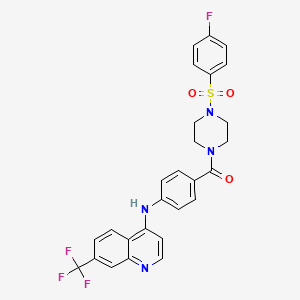![molecular formula C17H16F6N2O2 B1675225 6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one CAS No. 847235-85-2](/img/structure/B1675225.png)
6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LGD2941 is a non-steroidal, selective androgen receptor modulator developed jointly by Ligand Pharmaceuticals and TAP. This compound is designed to selectively modulate the activity of the androgen receptor in different tissues, providing a wide range of opportunities for the treatment of various diseases and disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LGD2941 involves multiple steps, starting with the preparation of the core quinoline structure. The key intermediate, 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one, is synthesized through a series of reactions including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of LGD2941 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
LGD2941 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert LGD2941 into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the quinoline ring, which can be further utilized in different applications .
Scientific Research Applications
LGD2941 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selective androgen receptor modulators.
Biology: Investigated for its effects on androgen receptor activity in different tissues.
Medicine: Explored for potential treatments of osteoporosis, hypogonadism, and muscle wasting disorders.
Industry: Utilized in the development of new therapeutic agents and performance-enhancing drugs
Mechanism of Action
LGD2941 selectively modulates the activity of the androgen receptor in different tissues. It acts as an agonist or antagonist depending on the tissue type, thereby providing targeted therapeutic effects. The molecular targets include the androgen receptor, and the pathways involved are related to androgen signaling .
Comparison with Similar Compounds
Similar Compounds
LGD2226: Another selective androgen receptor modulator with similar properties.
LGD3303: Known for its hypermyoanabolic and hyperosteoanabolic properties.
RAD140: A selective androgen receptor modulator with potent anabolic effects.
Uniqueness
LGD2941 stands out due to its improved bioavailability and tissue-selective activity, making it a promising candidate for therapeutic applications .
Properties
Key on ui mechanism of action |
LGD2941 selectively modulates the activity of the androgen receptor (AR) in different tissues. |
|---|---|
CAS No. |
847235-85-2 |
Molecular Formula |
C17H16F6N2O2 |
Molecular Weight |
394.31 g/mol |
IUPAC Name |
6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H16F6N2O2/c1-8-2-5-13(15(27)17(21,22)23)25(8)9-3-4-12-10(6-9)11(16(18,19)20)7-14(26)24-12/h3-4,6-8,13,15,27H,2,5H2,1H3,(H,24,26)/t8-,13-,15-/m1/s1 |
InChI Key |
HWLLYFXDDGGHOE-BCSUUIJWSA-N |
SMILES |
CC1CCC(N1C2=CC3=C(C=C2)NC(=O)C=C3C(F)(F)F)C(C(F)(F)F)O |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C2=CC3=C(C=C2)NC(=O)C=C3C(F)(F)F)[C@H](C(F)(F)F)O |
Canonical SMILES |
CC1CCC(N1C2=CC3=C(C=C2)NC(=O)C=C3C(F)(F)F)C(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-4-trifluoromethylquinolin-2(1H)-one LGD 2941 LGD-2941 LGD2941 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















